Dodecyl 2-(dimethylamino)propanoate hydrochloride

Overview

Description

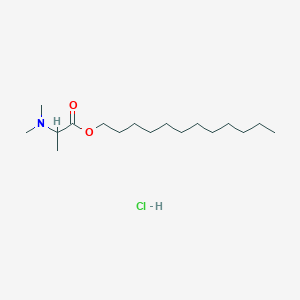

Dodecyl 2-(dimethylamino)propanoate hydrochloride, also known as DDAIP, is an alpha-amino acid ester . It has a molecular formula of C17H35NO2.HCl and a molecular weight of 321.93 .

Molecular Structure Analysis

The molecular structure of this compound consists of a long carbon chain (dodecyl group), a dimethylamino group, and a propanoate group . The InChI code is1S/C17H35NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4;/h16H,5-15H2,1-4H3;1H . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 321.93 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor counts . The compound has 14 rotatable bonds . The exact mass is 321.2434571 g/mol . More specific properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Biodegradable Transdermal Penetration Enhancer

DDAIP HCl has been synthesized and evaluated for its role as a biodegradable transdermal penetration enhancer. This compound was synthesized with a total yield of 72.5% through the esterification of n-dodecanol with 2-chloropropionic acid, followed by reaction with dimethylamine. The optimal synthesis conditions were identified, leading to a high yield of the penetration enhancer. This synthesis process highlights DDAIP HCl's potential in enhancing the transdermal delivery of drugs by improving their penetration through the skin barrier (Yang Yi, 2002).

Enhancement of Transdermal and Transbuccal Drug Delivery

Investigations into the enhancement effects of DDAIP HCl on the in vitro transdermal and transbuccal delivery of various drugs have demonstrated its efficacy. DDAIP HCl, among other chemical enhancers, showed a significant enhancement in the delivery of lidocaine HCl, nicotine hydrogen tartrate, and diltiazem HCl across porcine skin and buccal tissues. The compound's ability to enhance drug delivery was attributed to its interaction with the skin and mucosal membranes, facilitating a higher drug flux (Longsheng Hu et al., 2011).

Novel Multifunctional Monomers

DDAIP HCl has been utilized in the synthesis of novel multifunctional monomers, showcasing its versatility beyond drug delivery systems. These monomers, designed for reducing emulsifier applications, exhibit good emulsifying performance. The innovative approach in the synthesis of these monomers, leveraging DDAIP HCl's properties, underscores its utility in material science and polymer chemistry (Yingxin Zhou et al., 2022).

Interaction with Model Membranes

The mechanism of action of DDAIP HCl as a skin penetration enhancer was further elucidated through studies on its interaction with model membranes. Differential scanning calorimetry (DSC) analyses revealed that DDAIP HCl destabilizes lipid bilayers in dipalmitoylphosphatidylcholine (DPPC) liposomes, facilitating its role in enhancing drug permeability across skin barriers (A. Wolka et al., 2004).

Enhanced Transbuccal Drug Delivery

Further research into the transbuccal delivery of ondansetron HCl demonstrated DDAIP HCl's effectiveness in enhancing drug permeation through buccal tissues. This study showcased DDAIP HCl's potential in improving the bioavailability of medications administered through the buccal route, offering an alternative to oral and intravenous drug delivery methods (Longsheng Hu et al., 2011).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition . The hazard statements include H302, H315, H319, and H335 .

Mechanism of Action

Target of Action

Dodecyl 2-(dimethylamino)propanoate hydrochloride is a complex organic compound

Mode of Action

It is known to be an anionic surfactant , which means it can lower surface tension. This property allows it to interact with various biological structures, potentially influencing their function.

Action Environment

It’s known that it should be stored in a dry environment to avoid contact with oxidizing agents

properties

IUPAC Name |

dodecyl 2-(dimethylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4;/h16H,5-15H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWWTXFQEUNUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438017 | |

| Record name | Dodecyl 2-(dimethylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

259685-49-9 | |

| Record name | D,L-alanine, N,N-dimethyl-, dodecyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259685499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl 2-(dimethylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D,L-ALANINE, N,N-DIMETHYL-, DODECYL ESTER, HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J733GPW97D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)

![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)

![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)

![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)